molecular formula C13H17NO2 B7474730 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone

1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone

Cat. No. B7474730
M. Wt: 219.28 g/mol
InChI Key: HVXZVCIZBGXEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that belongs to the family of ketones. It has been synthesized for various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer and inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which contribute to the development of inflammation. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone can be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. One potential direction is the development of more efficient and cost-effective synthesis methods for 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. Another direction is the investigation of the potential of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, the mechanism of action of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone needs to be further elucidated to fully understand its therapeutic potential. Finally, the use of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone as a diagnostic tool for cancer detection needs to be further explored.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone involves the reaction of 2,4-dimethylphenol with 1-(azetidin-1-yl)ethanone in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of catalyst used.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for the treatment of these diseases. 1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-5-12(11(2)8-10)16-9-13(15)14-6-3-7-14/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXZVCIZBGXEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2,4-dimethylphenoxy)ethanone

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